D-Glucose-2-d1

Description

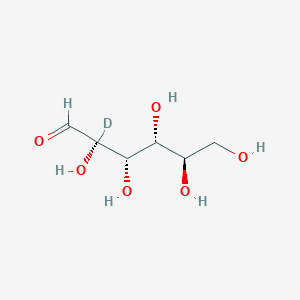

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-FPCZXLAFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746049 | |

| Record name | D-(C~2~-~2~H)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30737-83-8 | |

| Record name | D-(C~2~-~2~H)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Glucose-2-d1 metabolic tracer properties

An In-Depth Technical Guide to D-Glucose-2-d1: A Specialized Metabolic Tracer

Foreword: Beyond the Carbon Skeleton

In the intricate world of metabolic research, stable isotope tracers are the lanterns that illuminate the complex and dynamic pathways governing cellular life.[1][2] While carbon-13 labeled glucose has long been the gold standard for tracking the carbon backbone of this essential monosaccharide, a nuanced understanding of metabolic regulation often requires probing beyond the carbon atoms.[3][4] This is where deuterium-labeled glucose isotopologues, specifically D-Glucose-2-d1 ([2-²H]glucose), offer a unique and powerful lens.

This guide provides an in-depth exploration of D-Glucose-2-d1, moving beyond a simple recitation of protocols to explain the core biochemical principles that make it an indispensable tool for specific research applications. It is designed for researchers, scientists, and drug development professionals who seek to not only employ this tracer but to fundamentally understand its behavior within a biological system. We will delve into its primary application—the precise measurement of futile cycling—and provide the technical and theoretical framework necessary for robust experimental design and data interpretation.

The Core Principle: Isotopic Lability at a Key Metabolic Juncture

The utility of any tracer is defined by the fate of its isotopic label. Unlike tracers such as [6,6-²H₂]glucose, where the deuterium labels are metabolically stable through glycolysis, the deuterium atom on the second carbon (C-2) of D-Glucose-2-d1 is uniquely labile.[5] This lability is not a flaw; it is the very property that makes it a powerful analytical tool.

The key event occurs during the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P), a reaction catalyzed by phosphoglucose isomerase (PGI) . This reaction proceeds through an enediol intermediate. During the reverse reaction (F6P to G6P), a proton from the solvent (water) is added to the C-2 position. In a deuterium-labeled experiment, this creates a situation where the original deuterium atom at C-2 can be exchanged for a proton from the surrounding aqueous environment.

This controlled, enzyme-catalyzed loss of the deuterium label is the cornerstone of using D-Glucose-2-d1 to measure the rate of "futile cycling" at this step—a metabolic loop where G6P is converted to F6P and then back to G6P without proceeding down the glycolytic pathway.[5] The rate of this label loss is directly proportional to the rate of this seemingly wasteful, but often highly regulated, metabolic cycle.

Caption: Futile cycling at the G6P/F6P interconversion step.

Comparative Analysis with Other Glucose Tracers

The choice of tracer is paramount and depends entirely on the research question. Using the wrong tracer can lead to misinterpretation of data. D-Glucose-2-d1 is a specialist tool, and its strengths and weaknesses are best understood in comparison to other commonly used isotopologues.

| Tracer | Primary Application(s) | Advantages | Disadvantages |

| D-Glucose-2-d1 | Quantifying futile cycling at the G6P/F6P step.[5] | Highly specific for its intended purpose. Provides unique insight into the regulation of upper glycolysis. | Label is not stable, making it unsuitable for measuring whole-body glucose turnover or flux into downstream pathways like the TCA cycle.[5] |

| [6,6-²H₂]Glucose | Measuring whole-body glucose appearance and turnover.[5][6] | Deuterium labels are metabolically stable through glycolysis, as they are not lost in the PGI reaction. This makes it the preferred tracer for turnover studies.[2] | Provides no information on futile cycling at the G6P/F6P step. |

| [U-¹³C₆]Glucose | Tracing the carbon backbone through central carbon metabolism (Glycolysis, PPP, TCA Cycle).[2] | Allows for comprehensive mapping of how glucose carbons contribute to the biosynthesis of other molecules (amino acids, lipids).[2] | Data analysis can be complex. Does not directly measure futile cycling or hydrogen exchange. |

| [1,2-¹³C₂]Glucose | Differentiating between glycolysis and the pentose phosphate pathway (PPP).[7][8] | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for ratiometric analysis of pathway activity.[7] | Primarily focused on carbon flux, not hydrogen exchange or futile cycling. |

Synthesis and Quality Control: Ensuring Tracer Integrity

The reliability of any tracer study begins with the quality of the tracer itself. D-Glucose-2-d1 can be synthesized through both chemical and enzymatic routes.

-

Chemical Synthesis: A common method involves the stereoselective reduction of a protected D-arabino-hexopyranosid-2-ulose (a 2-keto-glucose derivative) using a deuterium-donating agent like sodium borodeuteride (NaBD₄).[9] This approach allows for precise control over the label's location.

-

Enzymatic Synthesis: This method leverages enzymes like D-mannose-2-epimerases in a deuterium oxide (D₂O) buffered solution. The enzyme facilitates the exchange of the C-2 proton of D-glucose with a deuteron from the solvent.[9]

Trustworthiness through Validation: Before any experiment, the isotopic purity and the precise location of the deuterium label must be rigorously verified. This is a critical self-validating step.

-

Mass Spectrometry (MS): Confirms the isotopic enrichment (the percentage of molecules that are labeled).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is the gold standard for confirming the position of the label.[9][10] 1D and 2D NMR techniques can unambiguously assign the deuterium to the C-2 position, ensuring that the tracer will behave as expected in the biological system.[11][12]

Experimental Protocols: From Infusion to Analysis

The following sections provide detailed, field-proven methodologies for the application of D-Glucose-2-d1. The causality behind each step is explained to foster a deeper understanding of the experimental system.

Application: In Vivo Quantification of Glucose Futile Cycling

This protocol is designed to measure the rate of appearance (Ra) of glucose and the specific rate of futile cycling between G6P and F6P in a whole-body system.

Caption: Experimental workflow for in vivo futile cycle analysis.

Step-by-Step Methodology:

-

Subject Preparation: Subjects should be fasted overnight (e.g., 12 hours) to achieve a basal metabolic state where endogenous glucose production is stable.[5]

-

Tracer Infusion: A primed-continuous intravenous infusion is administered.[5][6]

-

Causality: The "priming" dose is a bolus that rapidly raises the plasma tracer concentration to the expected steady-state level. The "continuous" infusion then maintains this concentration. This steady-state condition is crucial for applying simple mathematical models to calculate flux rates.

-

Tracers: A dual-tracer approach is often used.[6]

-

[6,6-²H₂]glucose: To measure the total rate of glucose appearance (Ra).

-

D-Glucose-2-d1: To measure the rate of label loss for calculating the futile cycle.

-

-

-

Blood Sampling: Blood samples are collected at baseline (before infusion) and at regular intervals during the last 30-40 minutes of the infusion (e.g., at 90, 100, 110, and 120 minutes) to confirm that isotopic steady state has been achieved.[6]

-

Sample Processing:

-

Isotopic Enrichment Analysis (GC-MS):

-

Derivatization: The dried supernatant is derivatized to make the glucose volatile for gas chromatography. A common two-step method is oximation followed by silylation (e.g., using BSTFA).[13]

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system.[5] The gas chromatograph separates the glucose derivative from other molecules. The mass spectrometer ionizes the molecule and measures the abundance of ions corresponding to unlabeled glucose and the deuterated tracers.

-

-

Calculations:

-

Glucose Ra: The rate of appearance is calculated using the Steele equation for steady-state conditions, based on the infusion rate of [6,6-²H₂]glucose and its measured enrichment in the plasma.[5]

-

Futile Cycle Rate: The difference in the apparent Ra calculated from the D-Glucose-2-d1 tracer versus the [6,6-²H₂]glucose tracer reflects the rate of C-2 deuterium loss. This difference is used to quantify the rate of the G6P -> F6P -> G6P futile cycle.

-

Application: In Vitro Analysis of Glycolysis and PPP Activity

While less common than specifically designed ¹³C tracers, D-Glucose-2-d1 can provide insights into the relative activities of upper glycolysis and the PPP in cell culture. The loss of the C-2 deuterium via PGI is compared to its retention in metabolites that bypass this step.

Step-by-Step Methodology:

-

Cell Culture and Media Preparation:

-

Culture cells to the desired confluency (typically 70-80%) in standard growth medium.[7]

-

Prepare labeling medium by replacing the standard glucose with D-Glucose-2-d1 at the same concentration. Ensure all other medium components are identical.

-

-

Stable Isotope Labeling:

-

Wash the cells once with a glucose-free medium to remove any unlabeled glucose.

-

Add the pre-warmed D-Glucose-2-d1 labeling medium to the cells.

-

Incubate for a predetermined duration. A time-course experiment (e.g., 0, 1, 4, 8 hours) is recommended to determine when isotopic steady state is reached for the metabolites of interest.[14]

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Quench metabolism and extract metabolites by adding a pre-chilled (-80°C) 80% methanol solution.[7]

-

Causality: The extreme cold and the methanol instantly halt all enzymatic activity, preserving the metabolic snapshot at the time of collection. This step is critical for preventing artifactual changes in metabolite levels and isotopic labeling.

-

Scrape the cells and collect the cell/methanol mixture. Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.

-

-

Sample Preparation and Analysis (LC-MS/MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using a method optimized for polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[13] The mass spectrometer will be used to measure the mass isotopologue distribution of key metabolites like G6P, F6P, and lactate.

-

-

Data Interpretation:

-

By comparing the enrichment of deuterium in G6P versus downstream metabolites, one can infer the relative flux and the extent of label loss at the PGI step. A significant drop in deuterium enrichment from G6P to lactate would indicate substantial PGI-mediated exchange.

-

Conclusion: A Specialized Tool for a Specific Question

D-Glucose-2-d1 is a testament to the sophistication of modern metabolic research. Its value lies not in its ability to provide a broad overview of glucose metabolism, but in its capacity to answer a very specific and important question: what is the rate of substrate cycling at the intersection of glucose-6-phosphate and fructose-6-phosphate?[5] This process, once dismissed as merely "futile," is now recognized as a critical point of metabolic regulation.

For researchers in drug development and metabolic diseases, understanding the regulation of this cycle can provide novel insights into insulin resistance, cancer metabolism, and other pathological states.[15][16] By mastering the principles and protocols outlined in this guide, scientists can confidently deploy D-Glucose-2-d1 to generate precise, reliable, and mechanistically insightful data, pushing the boundaries of our metabolic understanding.

References

- Benchchem. (n.d.). D-Glucose-d2-2 Versus Alternative Stable Isotope Tracers: A Comparative Guide for Metabolic Research.

- Al-Robaiy, N., & Al-Zahim, M. (2025). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Egyptian Journal of Medical Human Genetics.

- MedChemExpress. (n.d.). 2-Deoxy-D-glucose-d (2-DG-d1).

- Benchchem. (n.d.). Technical Support Center: Improving Sensitivity of 2-Deoxy-D-glucose-d1 (2-DG-d1) Detection in Mass Spectrometry.

- Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for D-Glucose-¹³C,d₂ Detection.

- Benchchem. (n.d.). A Technical Guide to the Synthesis and Isotopic Purity Analysis of D-Glucose-d2.

- Kim, J. K., & Choi, C. S. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 745-757.

- Sigma-Aldrich. (n.d.). Stable Isotope Labeled D-Glucose for Metabolic Research.

- Alves, T. C. (2007). Gluconeogenesis as a system : development of in vivo flux analysis of hepatic glucose production in Type 2 Diabetes. DSpace@MIT.

- Benchchem. (n.d.). Illuminating Cellular Metabolism: A Protocol for Utilizing D-Glucose-d1-3 in Cell Culture Experiments.

- Benchchem. (n.d.). Protocol for Metabolic Flux Analysis in Cell Culture Using D-Glucose-¹³C₂,d₂.

- Emwas, A. H., Roy, R., McKay, R. T., & Al-Talla, Z. A. (2020). NMR Based Methods for Metabolites Analysis. In Metabolites. MDPI.

- Benchchem. (n.d.). A Comparative Guide to D-Glucose-¹³C,d₂ and Deuterated Glucose Tracers in Metabolic Research.

- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 168.

- MedchemExpress.com. (n.d.). D-Glucose-d1-2.

- Metabolic Solutions. (n.d.). Stable Isotope Tracer Experiments with Glucose.

- A.A. Olalekan, B.A. Olusola, & A.O. Oluwaseun. (2018). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Semantic Scholar.

- Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234.

- FDA. (2021). Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics.

- De Feyter, H. M., Behar, K. L., Rao, J. U., & de Graaf, R. A. (2016). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Journal of Cerebral Blood Flow & Metabolism, 36(6), 1099–1110.

Sources

- 1. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. metsol.com [metsol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fda.gov [fda.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NMR Spectroscopy for Metabolomics Research | MDPI [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Gluconeogenesis as a system : development of in vivo flux analysis of hepatic glucose production in Type 2 Diabetes [dspace.mit.edu]

- 16. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Precision Isotope Routing: A Technical Guide to [1-13C]Glucose vs. [2-2H]Glucose in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is the cornerstone of modern systems biology and drug development, providing a dynamic readout of cellular phenotypes. While static metabolomics measures pool sizes, MFA quantifies the actual flow of carbon and hydrogen through metabolic networks. The integrity of MFA relies entirely on the strategic selection of isotopic tracers.

This whitepaper provides an in-depth mechanistic and experimental comparison between two highly specialized tracers: [1-13C]glucose and [2-2H]glucose . By understanding the distinct enzymatic nodes where these isotopes are retained or lost, researchers can design self-validating experimental systems to interrogate the pentose phosphate pathway (PPP), glycolysis, and hepatic futile cycling.

Mechanistic Principles of Isotope Routing

The fundamental principle of tracer selection is that the atomic position of the heavy isotope dictates the biological question it can answer. The metabolic divergence of [1-13C]glucose and [2-2H]glucose highlights this concept perfectly.

[1-13C]Glucose: The Glycolysis vs. Oxidative PPP Bifurcation

[1-13C]glucose is the gold standard for quantifying the flux split between glycolysis and the oxidative pentose phosphate pathway (oxPPP). The causality of this measurement lies in the distinct enzymatic handling of the C1 carbon:

-

Glycolytic Retention: When [1-13C]glucose enters glycolysis, the aldolase cleavage of fructose-1,6-bisphosphate ensures that the C1 carbon is retained, ultimately becoming the C3 (methyl) carbon of pyruvate and lactate[1].

-

oxPPP Decarboxylation: Conversely, if [1-13C]glucose is routed through the oxPPP, the enzyme 6-phosphogluconate dehydrogenase (6PGDH) oxidatively decarboxylates the molecule. The 13C label at the C1 position is irreversibly lost as 13CO2, leaving an unlabeled pentose phosphate (Ru5P)[1].

By measuring the ratio of labeled to unlabeled downstream metabolites (or the evolution of 13CO2), researchers can precisely calculate the oxPPP/glycolysis flux ratio.

Metabolic routing of [1-13C]glucose bifurcating into glycolysis and the oxidative PPP.

[2-2H]Glucose: Isomerization and Hepatic Futile Cycling

Unlike 13C tracers that track carbon backbones, [2-2H]glucose (deuterated at the C2 position) is utilized to measure glucose turnover and futile cycling (the continuous phosphorylation and dephosphorylation of glucose).

-

The PGI Node: The critical enzymatic node for this tracer is phosphoglucose isomerase (PGI), which catalyzes the reversible interconversion of glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). During this isomerization, the proton at the C2 position is abstracted and rapidly exchanges with intracellular solvent water[2].

-

De-deuteration: Because of this solvent exchange, the deuterium label is lost. In the liver, if this newly unlabeled G6P is dephosphorylated by glucose-6-phosphatase (G6Pase) and released back into the bloodstream, it appears as unlabeled glucose[3].

This specific detritiation/de-deuteration mechanism makes [2-2H]glucose the premier tracer for quantifying the rate of hepatic glucose cycling[4].

Hepatic futile cycling of [2-2H]glucose demonstrating deuterium loss at the PGI node.

Comparative Data Presentation

To streamline experimental design, the quantitative and qualitative properties of both tracers are summarized below.

| Feature | [1-13C]Glucose | [2-2H]Glucose |

| Isotope Type | Heavy Carbon (13C) | Deuterium (2H) |

| Primary Application | Glycolysis vs. oxPPP flux ratio | Glucose turnover & hepatic futile cycling |

| Mechanism of Label Loss | Irreversible decarboxylation (13CO2) via 6PGDH | Reversible solvent proton exchange via PGI |

| Analytical Platform | GC-MS, LC-MS, 13C-NMR | GC-MS, 2H-NMR |

| Self-Validating Reference | [1,2-13C2]Glucose or [U-13C]Glucose | [6,6-2H2]Glucose |

| Tissue Specificity | Universal (All metabolically active cells) | Primarily Liver/Kidney (requires G6Pase expression) |

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. Every step includes the causality behind the methodological choice.

Protocol A: Quantifying oxPPP vs. Glycolysis using [1-13C]Glucose

To make this system self-validating,[1,2-13C2]glucose is used instead of purely [1-13C]glucose. This allows the mass spectrometer to distinguish between unlabeled endogenous glucose (M+0) and tracer-derived glucose.

-

Tracer Incubation: Culture cells in media containing 10 mM [1,2-13C2]glucose.

-

Causality: If routed through glycolysis, the resulting lactate will be M+2. If routed through oxPPP, the C1 carbon is lost, and the resulting lactate will be M+1[1].

-

-

Metabolic Quenching: Rapidly aspirate media and immediately submerge cells in -80°C 80% methanol.

-

Causality: Metabolism operates on a sub-second timescale. Cold methanol instantly denatures enzymes, preventing isotopic scrambling and preserving the true steady-state mass isotopomer distribution (MID).

-

-

Extraction & Derivatization: Extract polar metabolites, dry under N2 gas, and derivatize using MTBSTFA to increase volatility for GC-MS analysis.

-

GC-MS Quantification: Measure the M+1 and M+2 fractions of the lactate fragment.

-

Flux Calculation: The ratio of oxPPP to glycolysis is directly proportional to the ratio of M+1 lactate to M+2 lactate, effectively normalizing against any unlabeled (M+0) background noise.

Protocol B: Measuring Hepatic Futile Cycling using [2-2H]Glucose

This protocol uses a dual-tracer infusion method. [6,6-2H2]glucose is co-infused as a self-validating internal control because the deuterium at the C6 position is unaffected by the PGI isomerization step[3].

-

Dual Tracer Infusion: Administer a primed, continuous intravenous infusion of a 1:1 mixture of [2-2H]glucose and[6,6-2H2]glucose to the in vivo model.

-

Causality: Continuous infusion achieves an isotopic steady state in the blood, which is mathematically required to calculate the Rate of Appearance (Ra).

-

-

Steady-State Sampling: Collect plasma samples at 10-minute intervals between 90 and 120 minutes post-infusion.

-

Derivatization: Convert plasma glucose to a pentaacetate derivative[5].

-

Causality: The pentaacetate derivative yields highly stable mass fragments (e.g., m/z 170/169) under positive chemical ionization, allowing for precise differentiation of M+1 ([2-2H]) and M+2 ([6,6-2H2]) enrichments[5].

-

-

Kinetic Modeling:

-

Calculate Ra for [2-2H]glucose (

). This represents total glucose flux (Net production + Futile cycling) because any molecule entering the G6P pool loses its label[4]. -

Calculate Ra for [6,6-2H2]glucose (

). This represents net glucose production, as the C6 label is retained through the futile cycle[3]. -

Futile Cycling Rate =

.

-

References

- "Reversed upper glycolysis and rapid activation of oxidative pentose phosphate pathway supports the oxidative burst in neutrophil", bioRxiv.

- "Role of the glucose cycle in control of net glucose flux in exercising humans", PubMed - NIH.

- "Clinical Diabetes Research", knu.edu.af.

- "Peroxisomal Proliferator-Activated Receptor Deficiency Diminishes Insulin-Responsiveness of Gluconeogenic/Glycolytic/Pentose", oup.com.

- "Measurement of gluconeogenesis using glucose fragments and mass spectrometry after ingestion of deuterium oxide", American Journal of Physiology.

Sources

Decoding Cancer Metabolism: The Application of Deuterated Glucose and Deuterium Metabolic Imaging (DMI)

Executive Summary

The metabolic reprogramming of tumor cells—most notably the Warburg effect—is a foundational hallmark of cancer. Historically, researchers have relied on 18F-FDG PET to visualize increased glucose uptake. However, because FDG is trapped as a metabolic dead-end, it cannot differentiate between oxidative phosphorylation and aerobic glycolysis. Deuterium Metabolic Imaging (DMI) using [6,6'-2H2]glucose has emerged as a paradigm-shifting, non-radioactive magnetic resonance technique[1][2]. By dynamically mapping the downstream metabolic products of glucose in 3D, DMI provides an unprecedented, highly specific window into the metabolic fluxes driving tumor growth and treatment resistance.

Mechanistic Foundations: Tracing the Fate of[6,6'-2H2]Glucose

To understand the utility of DMI, one must examine the biochemical trajectory of the deuterated tracer. When [6,6'-2H2]glucose is introduced into a biological system, it is transported into cells and phosphorylated. Because the deuterium labels are positioned at the C6 carbon, they are preserved through the initial enzymatic steps of glycolysis[3]. Upon cleavage by aldolase and subsequent conversion, the deuterium atoms are transferred to the methyl group, forming[3,3'-2H2]pyruvate[3].

At this critical metabolic junction, the fate of pyruvate diverges based on the tissue's metabolic phenotype:

-

Normal Tissue (Oxidative Phosphorylation): Pyruvate predominantly enters the mitochondria, is converted to acetyl-CoA, and feeds the Tricarboxylic Acid (TCA) cycle. The deuterium label is ultimately transferred to [4,4'-2H2]glutamate and glutamine (collectively measured as Glx)[3].

-

Tumor Tissue (The Warburg Effect): Cancer cells upregulate Lactate Dehydrogenase A (LDH-A), rapidly reducing pyruvate to[3,3'-2H2]lactate even in the presence of oxygen[2].

Consequently, the ratio of deuterated lactate to deuterated Glx (Lac/Glx) serves as a direct, quantifiable biomarker of the Warburg effect, allowing researchers to delineate tumor margins from healthy parenchyma[1][4].

Metabolic fate of [6,6'-2H2]glucose diverging into glycolysis (cancer) vs. TCA cycle (normal).

Experimental Methodology: In Vivo DMI Protocol

Establishing a reliable DMI workflow requires meticulous attention to tracer kinetics and MR physics. The following protocol outlines a self-validating system for tracing[6,6'-2H2]glucose in orthotopic preclinical models (e.g., glioblastoma or pancreatic ductal adenocarcinoma) using ultra-high-field MRI (e.g., 11.7 T or 15.2 T)[1][5].

Step-by-Step Workflow & Causality

-

Subject Preparation & Baseline Imaging:

-

Action: Anesthetize the subject and acquire high-resolution T1/T2-weighted anatomical MRI.

-

Causality: Anatomical reference is critical for defining the Volume of Interest (VOI) and overlaying the subsequent low-resolution metabolic maps.

-

Validation: Ensure B0 field homogeneity (shimming) over the tumor region. A 1H linewidth (FWHM) of <30 Hz is required to prevent peak overlap in the 2H spectrum[4].

-

-

Tracer Administration:

-

Action: Administer [6,6'-2H2]glucose (typically 1-2 g/kg) via intravenous bolus or continuous infusion[5][6].

-

Causality: A bolus injection allows for dynamic kinetic modeling (e.g., maximum consumption rate, Vmax)[4]. Conversely, a continuous infusion or oral gavage is preferred for achieving a metabolic steady-state, which is optimal for static Lac/Glx spatial mapping[1].

-

-

3D 2H-MRSI Acquisition:

-

Action: Initiate a 3D phase-encoded chemical shift imaging (CSI) sequence. Acquire data in 5-minute blocks for a total of 45 to 90 minutes[1][6].

-

Causality: The conversion of glucose to downstream products takes time. The 45-90 minute window captures the metabolic steady state in tissues[1]. Furthermore, the low gyromagnetic ratio of deuterium necessitates signal averaging over this period.

-

-

Spectral Processing & Denoising:

-

Action: Apply Tensor Principal Component Analysis (PCA) denoising prior to spectral fitting.

-

Causality: 2H-MRSI suffers from inherently low Signal-to-Noise Ratio (SNR). Tensor PCA exploits the multi-dimensional structure of the data to separate true metabolic signals from random noise, yielding up to a ~3-fold SNR increase without sacrificing spatial resolution[4].

-

-

Metabolic Mapping:

End-to-end experimental workflow for in vivo Deuterium Metabolic Imaging (DMI).

Quantitative Metabolic Signatures in Oncology

The analytical power of DMI lies in its ability to non-invasively stratify tumors based on their distinct metabolic phenotypes. By tracking the kinetic turnover of deuterated glucose, researchers can extract quantitative signatures that correlate with tumor aggressiveness and microenvironment adaptations.

Table 1: Quantitative Metabolic Signatures of Cancer Models via DMI

| Model Type | Tracer | Key Metabolic Reporter | Peak Time / Steady State | Clinical/Preclinical Insight |

| Glioblastoma (CT2A/GL261) | [6,6'-2H2]Glucose | [3,3'-2H2]Lactate, [4,4'-2H2]Glx | 45 - 90 min | Elevated Lac/Glx ratio defines glycolytic vs. mitochondrial subtypes, mapping tumor heterogeneity[4][6]. |

| Pancreatic (PAN-02/KPC) | [6,6'-2H2]Glucose | [3,3'-2H2]Lactate | ~60 min | Lactate production localized exclusively inside tumors >5mm; robust tool for monitoring PDAC[5]. |

| Human Glioblastoma | [6,6'-2H2]Glucose | [3,3'-2H2]Lactate | 60 - 90 min | Predicts early treatment response to chemoradiotherapy and experimental metabolic inhibitors[1][7]. |

Clinical Translation and Treatment Monitoring

Beyond baseline characterization, DMI is rapidly advancing into the clinical sphere as a pharmacodynamic biomarker. Because DMI relies on stable, non-radioactive isotopes, it eliminates the radiation exposure associated with PET imaging[2]. This allows for longitudinal, repeated scanning to track dynamic metabolic shifts during the course of treatment.

For example, DMI is currently being evaluated in clinical trials to predict treatment effects in patients with glioblastoma receiving standard radiation therapy and novel metabolic modulators (e.g., BPM31510)[7]. In preclinical settings, a decrease in the Lac/Glx ratio or a reduction in the rate of glucose-to-lactate conversion often precedes anatomical tumor shrinkage, providing an early readout of therapeutic efficacy[6]. Furthermore, DMI can be multiplexed with other deuterated probes—such as tracking the conversion of 2H-fumarate to 2H-malate—to simultaneously monitor glycolytic flux and tumor cell death (necrosis/apoptosis) within the same imaging session[2][3].

Conclusion

Deuterium Metabolic Imaging utilizing[6,6'-2H2]glucose represents a critical leap forward in cancer metabolism research. By providing a direct, non-invasive window into the flux of glucose through glycolysis versus the TCA cycle, it empowers scientists and drug developers to map the Warburg effect in 3D, stratify tumor subtypes, and rapidly assess the efficacy of targeted metabolic interventions. As hardware and denoising algorithms continue to improve, DMI is poised to become a cornerstone of precision oncology.

References

-

NCI - National Cancer Institute. "An Investigational Scan (Deuterium Metabolic Imaging) For Predicting Treatment Effect in Patients with Glioblastoma." cancer.gov.[Link]

-

Yale School of Medicine. "What is Deuterium Metabolic Imaging (DMI)?" yale.edu.[Link]

-

PMC / NIH. "Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways." nih.gov.[Link]

-

MDPI. "Old Discovery Leading to New Era: Metabolic Imaging of Cancer with Deuterium MRI." mdpi.com.[Link]

-

Cancer Research (AACR). "Deuterium Metabolic Imaging Differentiates Glioblastoma Metabolic Subtypes and Detects Early Response to Chemoradiotherapy." aacrjournals.org.[Link]

-

PubMed / NIH. "Deuterium MRSI characterizations of glucose metabolism in orthotopic pancreatic cancer mouse models." nih.gov.[Link]

-

eLife. "Deuterium Metabolic Imaging Phenotypes Mouse Glioblastoma Heterogeneity Through Glucose Turnover Kinetics." elifesciences.org. [Link]

Sources

- 1. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 2. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Old Discovery Leading to New Era: Metabolic Imaging of Cancer with Deuterium MRI [mdpi.com]

- 4. Deuterium Metabolic Imaging Phenotypes Mouse Glioblastoma Heterogeneity Through Glucose Turnover Kinetics [elifesciences.org]

- 5. Deuterium MRSI characterizations of glucose metabolism in orthotopic pancreatic cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

Mechanisms of C-2 Deuterium Label Loss: Kinetic Pathways and Implications in Drug Development

Executive Summary

In pharmaceutical development and structural biology, the isotopic labeling of molecules with deuterium is a foundational technique for probing reaction mechanisms, determining protein conformations, and enhancing the metabolic stability of small-molecule drugs. However, the unexpected loss of a deuterium label—particularly at the C-2 position of heterocycles and carbohydrates—can confound pharmacokinetic data and structural interpretations.

Drawing from decades of field experience, this whitepaper dissects the two primary mechanisms driving C-2 deuterium loss: base-catalyzed ylide/carbene formation in heterocycles and deprotonation/reprotonation in enolizable systems. By understanding the causality behind these kinetic pathways, researchers can design self-validating experimental workflows to accurately track, quantify, or prevent isotopic scrambling.

Heterocyclic Ylide/Carbene Pathways (Imidazoles & Thiazoles)

The C-2 position in five-membered heterocycles containing nitrogen and sulfur (e.g., imidazoles, thiazoles) is uniquely susceptible to hydrogen/deuterium exchange (HDX). In my experience optimizing His-HDX-MS (Histidine Hydrogen-Deuterium Exchange Mass Spectrometry) workflows, understanding the kinetic constraints of this position is critical for mapping protein microenvironments.

The Kinetic Mechanism

The HDX reaction at the C-2 position of the histidine imidazole ring is a base-catalyzed process. It involves the abstraction of a proton (or deuteron) from the cationic imidazolium ion (

Because the reaction is intrinsically second-order with respect to the concentrations of the imidazolium cation and the deuteroxide ion (

Mechanism of base-catalyzed C-2 deuterium loss in imidazolium via an ylide/carbene intermediate.

Enolization and Epimerization in Carbohydrates

In drug development, particularly when designing deuterated sugars or evaluating carbohydrate-active enzymes, C-2 deuterium loss occurs via a completely different mechanism: deprotonation/reprotonation .

When evaluating the activity of enzymes like N-acetylglucosamine (GlcNAc) 2-epimerase, researchers rely on isotopic tracking. Experimental evidence shows that performing the epimerization reaction in

The Kinetic Mechanism

Unlike the carbene formation in imidazoles, this loss of deuterium is driven by pyranose ring opening, followed by the enzymatic abstraction of the C-2 proton to form an enolate intermediate. The enzyme then reprotonates the molecule on the opposite face, promoting epimerization[4]. If the starting substrate is deuterated at C-2 and the reaction occurs in

Deprotonation/reprotonation mechanism of C-2 deuterium loss during carbohydrate epimerization.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow tracking isotopic loss must be a self-validating system. Below are the field-proven protocols I mandate for my teams.

Protocol A: His-HDX-MS Workflow for Protein Structural Biology

This protocol isolates the slow C-2 deuterium exchange of histidine residues from the rapid exchange of backbone amides.

-

Step 1: Isotopic Labeling. Incubate the protein in

buffer at a strictly controlled pD (typically 7.4) at 37°C for 2 to 120 hours. -

Step 2: Acid Quenching. Lower the pH to 2.5 and drop the temperature to 0°C.

-

Causality: Dropping the pH protonates the imidazole ring fully and eliminates

, instantly halting the base-catalyzed C-2 exchange.

-

-

Step 3: Proteolysis. Digest the quenched protein using immobilized pepsin.

-

Causality: Pepsin is one of the few proteases highly active at pH 2.5, allowing digestion without reversing the quench conditions.

-

-

Step 4: LC-MS Analysis. Quantify the mass shift of the histidine-containing peptides.

-

Validation Checkpoint: Always run a fully deuterated synthetic peptide control through steps 2-4.

-

Causality: This control measures the inevitable "back-exchange" (loss of D back to H) that occurs during LC-MS. You must mathematically correct your experimental data using this back-exchange factor to isolate the true C-2 exchange rate.

-

Self-validating His-HDX-MS workflow for quantifying C-2 deuterium exchange rates in proteins.

Protocol B: NMR Tracking of Epimerase-Mediated C-2 D-Loss

Used to validate the deprotonation/reprotonation mechanism of novel epimerases.

-

Step 1: Substrate Preparation. Dissolve C-2 deuterated GlcNAc in

buffer (pH 7.5). -

Step 2: Enzymatic Reaction. Introduce the epimerase and incubate at 30°C.

-

Causality: The enzyme will catalyze ring-opening and deprotonate the C-2 position. Because the bulk solvent is

, reprotonation will occur with a proton (

-

-

Step 3: 1H-NMR Monitoring. Acquire

-NMR spectra at regular intervals, monitoring the appearance of the C-2 proton signal (4.5–4.3 ppm). -

Validation Checkpoint: Run an enzyme-free control under identical buffer and temperature conditions.

-

Causality: Certain enolizable compounds undergo spontaneous, non-enzymatic solvent exchange. The control ensures the observed C-2 D-loss is strictly enzyme-mediated.

-

Quantitative Kinetic Data Synthesis

To aid in experimental design, the following table summarizes the kinetic parameters and analytical expectations for C-2 deuterium loss across different molecular systems.

| Molecular System | Mechanism of C-2 D-Loss | Typical Half-Life ( | Key Intermediate | Primary Analytical Method |

| Histidine (Imidazole) | Base-catalyzed abstraction | ~2 to 5 days (at pH 7.4) | Ylide / Carbene | LC-MS (His-HDX-MS) |

| Thiamine (Thiazolium) | Base-catalyzed abstraction | Minutes to hours (pH > 5) | Breslow Intermediate | |

| GlcNAc (Pyranose) | Enzymatic deprotonation | Minutes (enzyme dependent) | Enolate |

References

The following authoritative sources were utilized to ground the mechanistic claims and protocols detailed in this whitepaper:

-

[4] N-acetylglucosamine 2-Epimerase from Pedobacter heparinus: First Experimental Evidence of a Deprotonation/Reprotonation Mechanism. MDPI - International Journal of Molecular Sciences. URL:[Link]

-

[2] Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. Analytical Chemistry (via PMC). URL:[Link]

-

[1] Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology. MDPI - Pharmaceuticals. URL:[Link]

-

[3] Heterocycles in Chemical Biology: II. Vitamins. The Royal Society of Chemistry. URL:[Link]

Sources

The Role of Glucose-2-d1 in Measuring Hepatic Glucose Output: A Technical Guide to Isotopic Tracer Methodology

Executive Summary

Accurate quantification of Hepatic Glucose Output (HGO) is a cornerstone of metabolic research and drug development, particularly in the evaluation of therapeutics targeting Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH). While standard glucose clamps measure whole-body glucose disposal, they cannot intrinsically differentiate between peripheral uptake and endogenous hepatic production.

To achieve this resolution, stable isotope tracers are deployed. Among these, glucose-2-d1 ([2-²H]glucose) serves as a highly specialized tracer. Unlike other deuterated isotopes, [2-²H]glucose allows researchers to quantify not only total hepatic glucose output but also hepatic futile cycling —a direct in vivo surrogate for hepatic glucokinase activity ()[1]. This whitepaper provides an in-depth, self-validating methodological guide to utilizing [2-²H]glucose in preclinical and clinical metabolic workflows.

Mechanistic Foundations of Glucose-2-d1 Tracing

The Biochemistry of C-2 Deuteration and Detritiation

The utility of [2-²H]glucose is entirely dependent on the stereospecific loss of its isotopic label during early glycolysis. When [2-²H]glucose enters the hepatocyte, it is phosphorylated by glucokinase to [2-²H]glucose-6-phosphate (G6P).

The critical divergence occurs at the next enzymatic step: phosphoglucose isomerase . During the reversible isomerization of G6P to fructose-6-phosphate (F6P), the hydrogen (or deuterium) atom at the C-2 position is abstracted and lost to the intracellular water pool ()[2].

If the resulting F6P is isomerized back to G6P and subsequently dephosphorylated by glucose-6-phosphatase for release into the bloodstream, the newly released glucose molecule is unlabeled . Therefore, the rate of disappearance (Rd) of the[2-²H]glucose tracer reflects the total rate of glucose phosphorylation, capturing every molecule that entered the G6P pool, regardless of whether it proceeded down glycolysis or was immediately cycled back out[3].

Fig 1. Loss of C-2 deuterium label during G6P to F6P isomerization in the hepatocyte.

Quantifying Hepatic Futile Cycling

In drug development, upregulating hepatic glucokinase is a major therapeutic strategy. Because [2-²H]glucose measures total glucose output and tracers like [6,6-²H₂]glucose measure net glucose production (since the C-6 label is retained through the G6P ↔ F6P isomerization), infusing both tracers simultaneously allows researchers to calculate hepatic futile cycling (Total HGO minus Net HGP). A reduction in this cycling indicates impaired hepatic glucose sensing, often observed in conditions like Maturity-Onset Diabetes of the Young (MODY) ()[4].

Experimental Workflow: Measuring Hepatic Glucose Output

To isolate hepatic glucose kinetics, [2-²H]glucose is typically deployed alongside [6,6-²H₂]glucose in a dual-tracer Hyperinsulinemic-Euglycemic Clamp or a Stable-Isotope Oral Glucose Tolerance Test (SI-OGTT)[5].

Comparative Analysis of Stable Isotope Glucose Tracers

| Tracer | Isotopic Position | Primary Metabolic Application | Fate of the Isotopic Label | Methodological Limitation |

| [2-²H]glucose | C-2 (Deuterium) | Total HGO, Hepatic Futile Cycling | Lost to water during G6P ↔ F6P isomerization | Cannot measure net glucose production independently |

| [6,6-²H₂]glucose | C-6 (Deuterium) | Net HGP, Whole-body Glucose Disposal | Retained through upper glycolysis; lost at pyruvate | Does not capture futile cycling at the G6P node |

| [U-¹³C]glucose | All Carbons (Carbon-13) | Metabolic Flux Analysis, Downstream Oxidation | Retained in carbon skeleton; recycled via gluconeogenesis | High rate of isotopic recycling confounds Ra calculations |

Step-by-Step Protocol: Dual-Tracer Clamp Methodology

The following self-validating protocol ensures isotopic steady-state, minimizing mathematical artifacts caused by fluctuating tracer-to-tracee ratios (TTR).

-

Subject Preparation & Background Sampling: Fast subjects for 10-12 hours to deplete hepatic glycogen and establish basal gluconeogenic rates. Draw baseline blood to measure the natural isotopic background. Causality: Natural abundance of deuterium must be subtracted from clamp samples to prevent artificial inflation of the calculated enrichment.

-

Tracer Priming: Administer a bolus prime of[2-²H]glucose and [6,6-²H₂]glucose at a 1:1 ratio (e.g., 4 mg/kg)[1]. Causality: The endogenous glucose pool is massive. Without a prime, reaching isotopic steady-state would take >4 hours, risking spontaneous metabolic shifts during the equilibration phase.

-

Continuous Infusion: Initiate a continuous infusion (e.g., 0.04 mg/kg/min) for 120 to 180 minutes[1]. Causality: This infusion rate is mathematically matched to the anticipated basal Rate of Appearance (Ra), maintaining a constant specific activity in the plasma.

-

Clamp Phase: Begin insulin infusion at a constant rate to suppress endogenous glucose production. Simultaneously infuse 20% dextrose (unlabeled) to maintain euglycemia. Crucial Adjustment: The exogenous dextrose must be "spiked" with the tracers. Causality: Infusing pure unlabeled dextrose would rapidly dilute the plasma enrichment, violating the steady-state assumptions required for accurate kinetic modeling.

-

Sampling & Termination: Collect blood samples every 5-10 minutes during the final 30 minutes of the clamp[1].

Fig 2. Step-by-step dual-tracer hyperinsulinemic-euglycemic clamp workflow for measuring HGO.

Data Acquisition and Mass Spectrometry Analysis

To translate raw plasma into actionable kinetic data, the glucose molecules must be isolated, derivatized, and analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization and GC-MS Workflow

-

Protein Precipitation: Combine 100 µL of plasma with 1 mL of iced ethanol or methanol. Centrifuge to pellet proteins and dry the supernatant under nitrogen gas[5].

-

Penta-Acetate Derivatization: Add 100 µL of a 1:1 acetic anhydride-pyridine mixture to the dried sample and incubate at 100°C for 30 minutes ()[1].

-

Causality: Native glucose is highly polar due to its multiple hydroxyl groups, leading to poor volatility and thermal degradation in the GC column. Penta-acetate derivatization caps these hydroxyl groups, creating a thermally stable, highly volatile compound that yields predictable fragmentation patterns.

-

-

Ionization & Detection: Analyze the samples using Electron Impact (EI) ionization. For [2-²H]glucose enrichment, monitor the mass-to-charge ratios (m/z) of 116.1 (tracer) and 115.1 (tracee)[1].

Mathematical Modeling (Steele's Equation)

Because the protocol is designed to achieve isotopic steady-state, the complex non-steady-state equations (which require assumptions about the effective volume of distribution) can be bypassed in favor of Steele's steady-state equation:

Where:

- = Rate of appearance of endogenous glucose.

- = Tracer infusion rate.

- = Isotopic enrichment (Tracer-to-Tracee Ratio, corrected for background).

By calculating the

Conclusion

The use of glucose-2-d1 ([2-²H]glucose) elevates metabolic phenotyping from basic glucose clearance to high-resolution intrahepatic flux analysis. By exploiting the stereospecific loss of the C-2 deuterium label during the G6P to F6P transition, researchers can robustly quantify total hepatic glucose output and glucokinase-mediated futile cycling. When integrated into a rigorously controlled dual-tracer clamp protocol and analyzed via GC-MS, [2-²H]glucose provides an indispensable, self-validating dataset for the advancement of metabolic therapeutics.

References

-

Perreault, L., et al. "Hepatic Glucose Sensing Is Impaired, but Can Be Normalized, in People With Impaired Fasting Glucose." The Journal of Clinical Endocrinology & Metabolism, 2014.[Link]

-

Petersen, K. F., et al. "Contribution of net hepatic glycogenolysis to glucose production during the early postprandial period." American Journal of Physiology-Endocrinology and Metabolism, 1996.[Link]

-

Clement, K., et al. "Abnormal regulation of hepatic glucose output in maturity-onset diabetes of the young caused by a specific mutation of the glucokinase gene." Diabetes, 1996.[Link]

-

Breen, P. T., et al. "Hepatic autoregulation: response of glucose production and gluconeogenesis to increased glycogenolysis." American Journal of Physiology-Endocrinology and Metabolism, 2007.[Link]

-

Noland, R. C., et al. "Dynamic glucose disposal is driven by reduced endogenous glucose production in response to voluntary wheel running." American Journal of Physiology-Endocrinology and Metabolism, 2020.[Link]

-

Avogaro, A., et al. "Stable-label intravenous glucose tolerance test minimal model." Diabetes, 1998.[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. cambridge.org [cambridge.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Abnormal regulation of hepatic glucose output in maturity-onset diabetes of the young caused by a specific mutation of the glucokinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.lsu.edu [repository.lsu.edu]

The Kinetic Isotope Effect of [2-2H]Glucose: Mechanistic Insights and Metabolic Flux Applications

The following technical guide details the kinetic isotope effects (KIE) of [2-2H]glucose, focusing on the mechanistic inhibition of phosphoglucose isomerase (PGI) and its downstream metabolic consequences.

Executive Summary

The substitution of hydrogen with deuterium at the carbon-2 position of glucose ([2-2H]glucose) introduces a primary kinetic isotope effect (KIE) at the step catalyzed by phosphoglucose isomerase (PGI) . Because the PGI reaction mechanism requires the abstraction of the C2 proton to form a cis-enediol intermediate, the heavier deuterium atom significantly slows this specific step (

In metabolic research and drug development, this phenomenon is not merely an analytical nuisance but a powerful tool. It acts as a "metabolic dam," artificially restricting glycolytic flux and forcing glucose-6-phosphate (G6P) into the Pentose Phosphate Pathway (PPP) . This guide details the physical chemistry, metabolic consequences, and experimental protocols for utilizing [2-2H]glucose in high-precision flux analysis.

Part 1: Mechanistic Fundamentals

The PGI Reaction and the C2 Proton

Phosphoglucose isomerase (PGI) catalyzes the reversible isomerization of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P).[1][2] This is the second step of glycolysis and a critical "gatekeeper" for the pentose phosphate pathway.

The reaction proceeds via a proton transfer mechanism:

-

Ring Opening: G6P binds in its ring form but opens to the linear aldehyde form.

-

Proton Abstraction (The Rate-Limiting Step): A basic residue in the PGI active site (typically a Glutamate) abstracts the proton attached to Carbon-2 (C2) .

-

Intermediate Formation: This generates a cis-enediol intermediate.[1]

-

Proton Donation: A proton is donated to C1, forming the ketone group of F6P.

The Primary Kinetic Isotope Effect

When [2-2H]glucose is used, the C2 position holds a deuterium atom (

-

Bond Strength: The C-D bond has a lower zero-point energy than the C-H bond, making it more stable and requiring more activation energy to break.

-

The Effect: The abstraction of the deuterium at C2 is chemically slower. This is a Primary Kinetic Isotope Effect , typically yielding a

ratio between 2.0 and 4.0 for this class of isomerases.

Visualization of the PGI Mechanism

The following diagram illustrates the specific step where the Deuterium isotope effect occurs.

Caption: The PGI reaction mechanism showing the rate-limiting abstraction of the C2-Deuterium, which creates the kinetic bottleneck.

Part 2: Metabolic Rerouting (The "Switch" Effect)

The KIE at PGI creates a unique metabolic perturbation. Unlike chemical inhibitors (e.g., 2-Deoxyglucose) that completely halt glycolysis, [2-2H]glucose acts as a "modulator."

The Glycolysis vs. PPP Bifurcation

Because PGI is slowed, the intracellular concentration of G6P transiently increases. G6P is also the substrate for Glucose-6-Phosphate Dehydrogenase (G6PDH) , the first enzyme of the Pentose Phosphate Pathway.

-

G6PDH Specificity: G6PDH removes the hydride from C1 .

-

No KIE at G6PDH: Since the deuterium in [2-2H]glucose is at C2, the G6PDH reaction proceeds at normal speed (no primary KIE).

-

Net Result: The "dam" at PGI forces a higher percentage of the G6P pool into the PPP, increasing NADPH and ribose production.

Visualization of Metabolic Flux Rerouting

Caption: Metabolic flux map demonstrating how PGI inhibition by [2-2H]glucose diverts G6P into the oxidative Pentose Phosphate Pathway.

Part 3: Experimental Protocol for Flux Analysis

To utilize [2-2H]glucose effectively, one must distinguish between tracing (where the label goes) and kinetics (how rates change). This protocol focuses on measuring the loss of deuterium to water (a marker of PGI reversibility) and the retention of carbon flux.

Experimental Design

-

Tracer: [2-2H]Glucose (98%+ enrichment).

-

Control: [1-13C]Glucose (to normalize for non-KIE flux) or unlabeled Glucose.

-

Platform: LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR.

Step-by-Step Protocol

Step 1: Cell Culture & Labeling

-

Seed cells (e.g., cancer lines, hepatocytes) in 6-well plates.

-

Wash cells 2x with PBS to remove unlabeled glucose.

-

Add medium containing 10-25 mM [2-2H]glucose .

-

Note: For pure kinetic studies, use 100% labeled glucose. For flux tracing, a 50:50 mix with unlabeled glucose can help quantify the isotopomer distribution.

-

-

Incubate for steady-state (typically 2-4 hours) or dynamic time-points (0, 15, 30, 60 min).

Step 2: Metabolite Extraction (Quenching)

-

Rapidly aspirate medium.

-

Add -80°C 80:20 Methanol:Water directly to the monolayer (critical to stop enzyme activity immediately).

-

Scrape cells and transfer to pre-chilled tubes.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant (metabolites) and dry under nitrogen gas.

Step 3: LC-MS Analysis

-

Target Metabolites: Glucose-6-Phosphate (G6P), Fructose-6-Phosphate (F6P), Lactate.

-

Mass Shifts to Monitor:

-

G6P: Monitor M+1 (retains deuterium).

-

F6P: Monitor M+0 vs M+1.

-

Crucial Check: In the PGI reaction, the C2 deuterium equilibrates with the solvent (water) protons during the enediol phase. Therefore, flux through PGI results in the loss of the mass label.

-

Lactate: If the label is lost at PGI, downstream lactate will be M+0. If the label is retained (rare/tunneling), it would be M+1.

-

Data Interpretation Table

| Tracer | Observation in Lactate | Interpretation |

| [1-13C]Glucose | M+1 (Mass +1) | Flux through Glycolysis (C1 becomes C3 of lactate). |

| [2-2H]Glucose | M+0 (Mass +0) | Standard Glycolysis: Deuterium is lost to water at PGI step. |

| [2-2H]Glucose | M+1 (Mass +1) | Bypass/Leakage: Indicates metabolism via pathways bypassing PGI or incomplete equilibration (rare). |

| [3-2H]Glucose | M+1 (Mass +1) | Glycolysis: C3 deuterium is retained through PGI and Aldolase. |

Part 4: Applications in Drug Development[5]

Targeting the Warburg Effect

Cancer cells rely heavily on glycolysis (Warburg Effect).

-

Strategy: Using [2-2H]glucose in phenotypic screens allows researchers to identify cell lines that are hypersensitive to glycolytic inhibition.

-

Mechanism: If a cancer cell line collapses under [2-2H]glucose but thrives on unlabeled glucose, it indicates that the PGI step is operating near maximal capacity (

) and cannot tolerate the kinetic slowdown. This validates PGI as a therapeutic target.

NADPH and Antioxidant Defense

The PPP produces NADPH, required for glutathione reduction (ROS defense).

-

Application: In neurodegenerative disease models, [2-2H]glucose can be used to "force" flux into the PPP. If this intervention rescues cells from oxidative stress, it confirms that upregulating PPP (e.g., via TERT activators or PGI inhibitors) is a viable neuroprotective strategy.

References

-

Rose, I. A., & O'Connell, E. L. (1961). Intramolecular Hydrogen Transfer in the Phosphoglucose Isomerase Reaction.[2] Journal of Biological Chemistry.

-

[Link]

-

-

Lewis, C. A., et al. (2014). Tracing Metabolic Flux with Isotopes.

-

[Link]

-

-

Katz, J., & Wood, H. G. (1960). The Use of Glucose-C14 for the Evaluation of the Pathways of Glucose Metabolism. Journal of Biological Chemistry.

-

[Link]

-

-

Fan, T. W., et al. (2019). Stable Isotope-Resolved Metabolomics and Applications for Drug Development. Pharmacology & Therapeutics.

-

[Link]

-

Sources

The Strategic Role of Glucose-2-d1 in Elucidating Phosphoglucose Isomerase Mechanics

The following technical guide details the historical and functional significance of Glucose-2-d1 in the study of Phosphoglucose Isomerase (PGI).

Executive Summary

The isotopologue Glucose-2-d1 (D-glucose deuterated at the C2 position) occupies a critical position in the history of enzymology. It served as the primary molecular probe that resolved the catalytic mechanism of Phosphoglucose Isomerase (PGI) , a gatekeeper enzyme in glycolysis and gluconeogenesis.

Before the advent of high-resolution crystallography, kinetic studies utilizing Glucose-2-d1 allowed researchers to distinguish between a direct hydride transfer and a proton-exchange mechanism. Today, this tracer remains indispensable in Metabolic Flux Analysis (MFA) for quantifying gluconeogenesis rates and assessing PGI reversibility in cancer metabolism and drug development.

Historical Foundations: The Rose & O'Connell Experiments

In the mid-20th century, the mechanism by which aldose sugars (like glucose) converted to ketose sugars (like fructose) was a subject of intense debate. Two competing hypotheses existed:

-

Direct Hydride Shift: A direct transfer of hydrogen from C2 to C1 without exchange with the solvent.

-

Enediol Intermediate: The removal of a proton to form a cis-enediol, followed by re-protonation, allowing for exchange with the solvent (water).

The Pivotal Experiment (1961)

Irwin A. Rose and Edward L. O'Connell utilized deuterium oxide (D₂O) to solve this puzzle. They incubated Fructose-6-Phosphate (F6P) with PGI in a D₂O medium.[1]

-

Hypothesis: If the mechanism involved an enediol intermediate, the proton at C1 of F6P (which becomes C2 of G6P) would exchange with the D₂O solvent during the transition.

-

Result: The isolated Glucose-6-Phosphate (G6P) contained deuterium specifically at the C2 position .[1]

Key Insight: The ratio of exchange (incorporation of solvent D) to transfer (intramolecular movement of H) revealed that the proton is held by a basic residue on the enzyme (now known to be Glu357 ) but is exchangeable with the medium before being donated back to the substrate.

Mechanistic Anatomy of PGI

Understanding the utility of Glucose-2-d1 requires a deep dive into the PGI active site. The reaction is a classic example of acid-base catalysis involving a "push-pull" mechanism.

The Catalytic Cycle[2]

-

Ring Opening: The pyranose ring of G6P is opened. His388 acts as an acid (protonating the C5 oxygen), while Lys518 acts as a base (deprotonating the C1 hydroxyl).

-

Proton Abstraction (The Rate-Limiting Step):

-

The substrate rotates to planarize the C1-C2 bond.

-

Glu357 (acting as a general base) abstracts the proton from C2 .

-

This forms the high-energy cis-enediolate intermediate , stabilized by Arg272 .

-

-

Isomerization & Closure: Glu357 donates the proton (or a solvent deuteron in D₂O experiments) to C1 , forming Fructose-6-Phosphate, which then undergoes ring closure.

Visualization of the Pathway

The following diagram outlines the molecular flow and the specific role of the catalytic residues.

Figure 1: The catalytic pathway of Phosphoglucose Isomerase. The red diamond highlights the enediol intermediate where C2-H abstraction occurs—the step probed by Glucose-2-d1.

Kinetic Isotope Effects (KIE)

Glucose-2-d1 is the "gold standard" substrate for measuring the Primary Kinetic Isotope Effect in PGI.

Why Deuterium?

Because the C2-H bond is broken during the formation of the enediol intermediate, replacing the hydrogen at C2 with deuterium (D) significantly impacts the reaction rate. The carbon-deuterium bond is stronger (lower zero-point energy) than the carbon-hydrogen bond.

Quantitative Analysis

The magnitude of the KIE (

| Parameter | Value (Approx.) | Interpretation |

| 1.0 - 1.2 | The chemical step is not rate-limiting for Vmax (product release is likely slower). | |

| 2.0 - 4.0 | The C-H bond cleavage is rate-limiting for the capture of the substrate into the catalytic cycle. |

Scientific Causality: A high intrinsic KIE on

Experimental Protocols

The following protocols outline the synthesis of the tracer and the measurement of the isotope effect. These methods rely on self-validating enzymatic coupling.

Protocol A: Enzymatic Synthesis of [2-²H]Glucose-6-Phosphate

Based on the method of Rose (1961) and modified for modern reagents.

Objective: Create G6P labeled with deuterium at C2 using the reversibility of PGI.

-

Reagent Prep: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0) in 99% D₂O .

-

Substrate Addition: Dissolve Fructose-6-Phosphate (F6P) to a final concentration of 10 mM.

-

Enzyme Initiation: Add 10 Units of Phosphoglucose Isomerase (Rabbit Muscle).

-

Incubation: Incubate at 25°C for 4-6 hours.

-

Termination: Heat inactivate at 80°C for 5 minutes.

-

Validation: Analyze via ¹H-NMR. The signal for the proton at C2 (typically a doublet of doublets around 3.5 ppm) should disappear or collapse, confirming deuteration.

Protocol B: Measuring KIE via Coupled Assay

Objective: Determine the rate difference between Glucose-2-h (standard) and Glucose-2-d1.

-

Coupling System: The assay couples PGI activity to Glucose-6-Phosphate Dehydrogenase (G6PDH) .

-

Reaction 1: F6P

G6P (catalyzed by PGI).[1] -

Reaction 2: G6P + NADP+

6-Phosphogluconate + NADPH (catalyzed by G6PDH).

-

-

Spectrophotometry: Monitor NADPH production at 340 nm .

-

Execution:

-

Control: Run the assay with standard F6P in H₂O.

-

Experimental: Run the assay with [1-²H]Fructose-6-P (which converts to [2-²H]G6P) or start with synthesized [2-²H]G6P in the reverse direction.

-

-

Calculation:

Workflow Diagram

Figure 2: Workflow for synthesizing the deuterated tracer and utilizing it in a coupled kinetic assay.

Modern Applications: Beyond Mechanism

Metabolic Flux Analysis (MFA)

In modern drug development, particularly for cancer and metabolic diseases, Glucose-2-d1 is used to trace pathway utilization.

-

Gluconeogenesis Tracing: When deuterated water (²H₂O) is administered, deuterium is incorporated into glucose at C2 via PGI and at C5 via Triose Phosphate Isomerase.[3]

-

The Ratio: The ratio of C5/C2 enrichment allows researchers to quantify the contribution of glycerol (enters at triose phosphate) vs. PEPCK (enters at pyruvate) to total glucose production.

-

Reversibility: The extent of C2 labeling is a direct measure of PGI reversibility in vivo.

Drug Targeting (AMF)

PGI is identical to Autocrine Motility Factor (AMF) , a cytokine secreted by tumor cells to stimulate metastasis.

-

Inhibitors designed to mimic the high-energy enediol intermediate (transition state analogs) are being developed as anti-metastatic drugs.

-

Glucose-2-d1 KIE studies are used to screen these inhibitors, ensuring they bind the active site with transition-state affinity.

References

-

Rose, I. A., & O'Connell, E. L. (1961). Intramolecular Hydrogen Transfer in the Phosphoglucose Isomerase Reaction. Journal of Biological Chemistry, 236(11), 3086–3092.

-

Jeffery, C. J., et al. (2000). Crystal structure of rabbit phosphoglucose isomerase, a glycolytic enzyme that moonlights as neuroleukin, autocrine motility factor, and differentiation mediator.[7] Biochemistry, 39(5), 955-964.

-

Toews, C. J., et al. (1976). The mechanism of the reaction catalyzed by phosphoglucose isomerase. Journal of Biological Chemistry, 251, 5438-5443.

-

Burgess, S. C., et al. (2005). Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis. American Journal of Physiology-Endocrinology and Metabolism, 289(1), E129-E138.

-

Funahashi, M., et al. (2008). Phosphoglucose Isomerase/Autocrine Motility Factor Mediates Epithelial-Mesenchymal Transition. Cancer Research, 68(6), 1813-1820.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sfera.unife.it [sfera.unife.it]

- 3. Use of 2H2O for estimating rates of gluconeogenesis: determination and correction of error due to transaldolase exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crystal structure of rabbit phosphoglucose isomerase complexed with D-sorbitol-6-phosphate, an analog of the open chain form of D-glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Lee JH, et al. (2001) | SGD [yeastgenome.org]

- 7. Crystal structure of rabbit phosphoglucose isomerase, a glycolytic enzyme that moonlights as neuroleukin, autocrine motility factor, and differentiation mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Metabolic Tracing Dynamics of D-Glucose-2-d1: A Technical Whitepaper

Executive Summary

In the field of metabolomics and drug development, mapping the dynamic flow of carbon through cellular networks requires highly specific isotopic tracers. D-Glucose-2-d1 stands out as a premier stable isotope-labeled monosaccharide designed specifically to interrogate the bifurcation of glucose metabolism. By exploiting the distinct enzymatic mechanisms of glycolysis and the Pentose Phosphate Pathway (PPP), D-Glucose-2-d1 provides researchers with a highly sensitive, self-validating tool for calculating metabolic fluxes and identifying pathological metabolic reprogramming.

Chemical Structure and Isotopic Integrity

D-Glucose-2-d1 (CAS: 30737-83-8) is a site-specifically labeled carbohydrate wherein the protium (hydrogen) at the C-2 position is substituted with deuterium[1].

-

Molecular Formula: C₆H₁₁DO₆

-

Molecular Weight: 181.16 g/mol

For rigorous mass spectrometry (LC-MS/GC-MS) and nuclear magnetic resonance (NMR) applications, commercial standards must maintain an isotopic purity of ≥ 98 atom % D [1].

The Causality of Purity: In dynamic flux experiments, isotopic purity is not merely a quality metric; it is a mathematical necessity. An isotopic purity below 98% introduces a significant M+0 (unlabeled) background into the cellular pool. This background confounds the Mass Isotopologue Distribution (MID), leading to an underestimation of metabolic turnover, artificially inflating the perceived endogenous glucose pool, and ultimately skewing flux calculations.

Mechanistic Causality: The Fate of the C-2 Deuterium

The analytical power of D-Glucose-2-d1 relies on its differential metabolic fate. Depending on which pathway Glucose-6-Phosphate (G6P) enters, the C-2 deuterium is either lost to the intracellular solvent or retained in downstream metabolites[2].

Glycolysis and Enzymatic Detritiation

When D-Glucose-2-d1 is phosphorylated to G6P and enters glycolysis, it serves as a substrate for Phosphoglucose Isomerase (PGI). PGI catalyzes the reversible isomerization of G6P to Fructose-6-Phosphate (F6P) via a cis-enediolate intermediate[3]. During this catalytic step, the enzyme abstracts the deuterium at the C-2 position. Because this active-site deuterium is highly exchangeable with the bulk intracellular water pool, it is lost to the solvent[2]. Consequently, F6P and all downstream glycolytic intermediates undergo dedeuteration and remain effectively unlabeled (M+0)[4].

Pentose Phosphate Pathway (PPP) Retention

Conversely, if G6P is shunted into the oxidative Pentose Phosphate Pathway, the label is preserved. Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes the C-1 position to form a lactone, leaving the C-2 deuterium completely intact. Following hydrolysis and subsequent oxidative decarboxylation by 6-Phosphogluconate Dehydrogenase, the C-1 carbon is lost as CO₂, and the deuterated C-2 carbon shifts to become the C-1 of Ribulose-5-Phosphate (Ru5P)[2]. Thus, the deuterium label is retained, yielding a distinct M+1 Ru5P isotopologue.

Metabolic bifurcation of D-Glucose-2-d1 tracing Glycolysis versus Pentose Phosphate Pathway.

Quantitative Data Summary

To facilitate assay design, the physical properties and metabolic tracing parameters of D-Glucose-2-d1 are summarized below:

| Parameter | Specification | Metabolic Tracing Significance |

| Chemical Formula | C₆H₁₁DO₆ | Serves as the base structure for stable isotope metabolic tracing. |

| Isotopic Purity | ≥ 98 atom % D | Minimizes M+0 background, ensuring accurate MID calculations[1]. |

| Label Position | C-2 (Deuterium) | Strategically placed to exploit the enzymatic mechanism of PGI. |

| Glycolytic Fate | Lost to solvent (H₂O) | Detritiation indicates active flux through Phosphoglucose Isomerase[2]. |

| PPP Fate | Retained at C-1 of Ru5P | Quantifies flux through the oxidative Pentose Phosphate Pathway[2]. |

Experimental Methodologies: LC-MS/MS Metabolic Tracing

To capture transient metabolic states accurately, the experimental protocol must be a self-validating system that prevents post-extraction enzymatic shifts. Below is the optimized methodology for tracing in adherent cell cultures.

Step 1: Tracer Incubation

Wash cells with PBS and introduce glucose-free media supplemented with 10 mM D-Glucose-2-d1. Incubate for 1–4 hours to achieve isotopic steady state.

-

Scientific Rationale: A concentration of 10 mM mimics physiological euglycemia. Deuterated glucose is non-toxic and does not alter basal metabolic rates, ensuring the observed fluxes reflect true physiological states rather than stress responses[5].

Step 2: Metabolic Quenching

Rapidly aspirate the tracer media and instantly wash the monolayer with ice-cold PBS.

-

Scientific Rationale: Cellular metabolism occurs on a sub-second timescale. Ice-cold temperatures immediately halt enzymatic activity, preventing the artifactual, post-incubation conversion of G6P to F6P during sample handling.

Step 3: Intracellular Metabolite Extraction

Add -80°C extraction solvent (80% Methanol / 20% LC-MS grade water). Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Scientific Rationale: 80% methanol effectively precipitates proteins (removing active enzymes like PGI from the matrix) while highly solubilizing polar metabolites like sugar phosphates.

Step 4: HILIC-LC-MS/MS Analysis

Inject the supernatant into a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Scientific Rationale: Sugar phosphates are highly polar and exhibit poor retention on standard C18 reverse-phase columns. HILIC provides the necessary orthogonal retention mechanism to separate G6P, F6P, and Ru5P prior to MS ionization.

Step 5: Flux Calculation

Quantify the M+1/M+0 ratio for Ru5P (indicating PPP flux) and assess the dedeuteration rate of the total glucose pool to calculate PGI activity and futile cycling[2].

Step-by-step LC-MS/MS experimental workflow for D-Glucose-2-d1 metabolic flux analysis.

References

-

Title: Metabolism of D-[1-3H]glucose, D-[2-3H]glucose, D-[5-3H]glucose, D-[6-3H]glucose and D-[U-14C]glucose by rat and human erythrocytes incubated in the presence of H2O or D2O Source: International Journal of Biochemistry & Cell Biology / PubMed URL: [Link]

-

Title: Frequently asked questions (FAQs) about DMI Source: Yale University URL: [Link]

-

Title: Comparison of Homogeneous and Heterogeneous Catalysts for Glucose-to-Fructose Isomerization in Aqueous Media Source: ResearchGate URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. D-Glucose-d2 | 18991-62-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of D-[1-3H]glucose, D-[2-3H]glucose, D-[5-3H]glucose, D-[6-3H]glucose and D-[U-14C]glucose by rat and human erythrocytes incubated in the presence of H2O or D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frequently asked questions (FAQs) about DMI | Deuterium Metabolic Imaging [medicine.yale.edu]

Methodological & Application

2H NMR spectroscopy settings for glucose-2-d1 detection

Application Note: High-Resolution 2H NMR Spectroscopy for Glucose-2-d1 Detection and Metabolic Flux Analysis

Executive Summary

This guide details the acquisition parameters and hardware configuration for the detection of Glucose-2-d1 (deuterium labeling at the C2 position) using deuterium (

Key Technical Insight: Unlike standard

Strategic Method Selection

| Feature | Method A: Direct Aqueous Detection | Method B: MAG Derivatization (Recommended) |

| Sample Matrix | Plasma/Urine + D | Extracted Glucose converted to MAG in 90% ACN |

| Resolution | Low (H2 overlaps with H3-H6) | High (H2, H5, H6R, H6S fully resolved) |

| Sensitivity | Limited by dynamic range (HDO) | High (Organic solvent, no solvent suppression needed) |

| Quantification | Total D enrichment only | Positional Isotopomer Analysis (Flux) |

| Throughput | High (No chemistry) | Medium (Requires 4h derivatization) |

Recommendation: For metabolic flux analysis (MFA) requiring the distinction of glucose sources, Method B is mandatory.

Hardware & Configuration

Probe Selection

-

Optimal:

F/ -

Standard: Broadband Observe (BBO) or Broadband Inverse (BBI) .

-

Configuration: The probe must be tuned to observe

H (approx. 61.4 MHz at 9.4 T / 400 MHz) on the inner (X) coil. -

Decoupling: The outer coil must be tuned to

H for WALTZ-16 decoupling during acquisition.

-

The "Lock" Dilemma & Solution

Standard NMR systems lock on the deuterium signal of the solvent (e.g., D

-

Challenge: You cannot lock on the same frequency you are observing if the hardware shares the channel, and the solvent (Acetonitrile/Water) is largely protonated to avoid massive solvent signals.

-

Protocol: Run Unlocked.

-

Modern superconducting magnets (400 MHz+) have a drift of <1-2 Hz/hour. A typical 1D

H experiment takes 10-40 minutes. Drift is negligible. -

Alternative: If available, use a

F lock (requires fluorinated standard like C

-

Temperature Control

-

Setting: 323 K (50 °C) .

-